Navigating the Chemical Landscape of 5-Bromo-2-ethoxypyridin-4-ol: A Technical Safety and Application Guide
Navigating the Chemical Landscape of 5-Bromo-2-ethoxypyridin-4-ol: A Technical Safety and Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate in Modern Synthesis
5-Bromo-2-ethoxypyridin-4-ol is a substituted pyridinone that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development, where the pyridine scaffold is a common feature in bioactive compounds.[1][2] The presence of a bromine atom, an ethoxy group, and a hydroxyl moiety on the pyridine ring provides multiple sites for chemical modification, making it a versatile building block for creating diverse molecular architectures.[1] This guide provides a comprehensive overview of the safety considerations, handling protocols, and synthetic applications of 5-Bromo-2-ethoxypyridin-4-ol, with a focus on empowering researchers to utilize this compound safely and effectively.
Section 1: Hazard Analysis and Safety Profile
Anticipated Hazards
Based on the hazard profiles of analogous compounds, 5-Bromo-2-ethoxypyridin-4-ol is anticipated to present the following hazards:
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Skin Irritation: Direct contact may cause redness, itching, and inflammation.
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Serious Eye Irritation: Contact with eyes is likely to cause significant irritation, watering, and redness.
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Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
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Harmful if Swallowed: Ingestion may lead to adverse health effects.
The Globally Harmonized System (GHS) pictograms that are likely to apply to this compound are summarized in the table below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | Warning | H315: Causes skin irritation | |
| Eye Irritation | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation | |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to mitigate the risks associated with handling 5-Bromo-2-ethoxypyridin-4-ol.[3]
Caption: Personal Protective Equipment (PPE) workflow for handling 5-Bromo-2-ethoxypyridin-4-ol.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
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After Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.
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After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.
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After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.
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After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Fire-Fighting Measures
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Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
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Specific Hazards Arising from the Chemical: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.
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Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage
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Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[4] Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Wash hands thoroughly after handling.[5]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents.
Section 2: Physicochemical Properties and Reactivity Profile
Understanding the physicochemical properties of 5-Bromo-2-ethoxypyridin-4-ol is fundamental to its application in organic synthesis.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-ethoxypyridin-4-one | [1] |
| Molecular Formula | C₇H₈BrNO₂ | [1] |
| Molecular Weight | 218.05 g/mol | PubChem CID 135882141 |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (predicted). | - |
The reactivity of 5-Bromo-2-ethoxypyridin-4-ol is primarily dictated by the bromine atom at the 5-position of the pyridine ring. This site is susceptible to a variety of metal-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery.[1]
Section 3: Applications in Organic Synthesis
The principal application of 5-Bromo-2-ethoxypyridin-4-ol is as a versatile building block in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical research.[2] The bromine atom serves as a handle for introducing a wide range of substituents through reactions such as Suzuki, Stille, and Negishi couplings.[1]
Suzuki Cross-Coupling Reactions: A Detailed Protocol
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The following protocol provides a representative example of how 5-Bromo-2-ethoxypyridin-4-ol can be utilized in such a transformation.
Objective: To synthesize a 5-aryl-2-ethoxypyridin-4-ol derivative via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
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5-Bromo-2-ethoxypyridin-4-ol
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Arylboronic acid (e.g., phenylboronic acid)
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃ or Cs₂CO₃)
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Solvent (e.g., 1,4-dioxane/water mixture)
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Inert gas (e.g., argon or nitrogen)
Experimental Protocol:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-ethoxypyridin-4-ol (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
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Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture and the palladium catalyst (0.05 eq).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-ethoxypyridin-4-ol.
Caption: A generalized workflow for the Suzuki cross-coupling of 5-Bromo-2-ethoxypyridin-4-ol.
Conclusion
References
- AK Scientific, Inc. Safety Data Sheet: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- The Crucial Role of 5-Bromo-2-ethoxypyridine in Modern Chemical Synthesis. (2026, January 26). NINGBO INNO PHARMCHEM CO.,LTD.
- 5-Bromo-2-ethoxypyridin-4-ol. Benchchem.
- Chemos GmbH & Co. KG.
- ChemScene. Safety Data Sheet: (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. (2021, March 26).
- Fisher Scientific.
- Jubilant Ingrevia Limited.
- Jubilant Ingrevia Limited.
- Fisher Scientific.
- Carl ROTH.
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.
- Sigma-Aldrich. 5-Bromo-2-iodopyridine 97.
- LookChem.
- Fisher Scientific.
- MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941.
- Pharmaffiliates. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Carl ROTH.
